REACTION_CXSMILES
|
[C:1]([CH:4]([CH2:9][CH2:10][CH3:11])[CH2:5][C:6](O)=[O:7])(=O)[CH3:2].[NH2:12][NH2:13].O>CCO>[CH3:2][C:1]1[CH:4]([CH2:9][CH2:10][CH3:11])[CH2:5][C:6](=[O:7])[NH:12][N:13]=1 |f:1.2|
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Name
|
|
Quantity
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18.8 g
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Type
|
reactant
|
Smiles
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C(C)(=O)C(CC(=O)O)CCC
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Name
|
|
Quantity
|
6.94 mL
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Type
|
reactant
|
Smiles
|
NN.O
|
Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
|
CCO
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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solvent is removed in vacuo and to the residue
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Type
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ADDITION
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Details
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is added water (100 ml) and EtOAc (100 ml)
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Type
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CUSTOM
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Details
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The layers are separated
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Type
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EXTRACTION
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Details
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the aqueous layer is extracted with EtOAc (3×100 ml)
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Type
|
WASH
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Details
|
The combined extracts are washed with brine (150 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting light yellow oil is used without further purification in the next step
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Name
|
|
Type
|
|
Smiles
|
CC=1C(CC(NN1)=O)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |